Tubulin polymerization-IN-48

Neuroblastoma GI50 Cell Viability

Tubulin polymerization-IN-48 (Compound 4k) is a synthetic small-molecule inhibitor of tubulin polymerization that targets the colchicine binding site. Its molecular formula is C20H15Cl2N3O with a molecular weight of 384.26 g/mol (CAS: 2982893-22-9).

Molecular Formula C20H15Cl2N3O
Molecular Weight 384.3 g/mol
Cat. No. B12378869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin polymerization-IN-48
Molecular FormulaC20H15Cl2N3O
Molecular Weight384.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN3C=CN=C(C3=N2)C4=CC(=C(C(=C4)Cl)OC)Cl
InChIInChI=1S/C20H15Cl2N3O/c1-12-3-5-13(6-4-12)17-11-25-8-7-23-18(20(25)24-17)14-9-15(21)19(26-2)16(22)10-14/h3-11H,1-2H3
InChIKeyLOQRRCBKTOIFLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tubulin polymerization-IN-48 – Imidazopyrazine-Based Colchicine Binding Site Inhibitor for Neuroblastoma Research


Tubulin polymerization-IN-48 (Compound 4k) is a synthetic small-molecule inhibitor of tubulin polymerization that targets the colchicine binding site [1]. Its molecular formula is C20H15Cl2N3O with a molecular weight of 384.26 g/mol (CAS: 2982893-22-9) . The compound features a fused imidazo[1,2-a]pyrazine core substituted with a dichloromethoxyphenyl ring D [1]. It is classified as a microtubule-targeting agent (MTA) and a colchicine binding site inhibitor (CBSI) under investigation for anticancer applications, specifically in MYCN-amplified neuroblastoma [1].

Why Tubulin polymerization-IN-48 Cannot Be Casually Substituted by Other Colchicine Site Inhibitors


Colchicine binding site inhibitors (CBSIs) exhibit profound variability in cellular potency, metabolic stability, and tubulin disruption profiles despite sharing a common target [1]. As demonstrated within the imidazopyrazine series, structural modifications yield divergent pharmacological fingerprints [1]. Consequently, substituting Tubulin polymerization-IN-48 with a structurally related analog without empirical verification risks compromising experimental reproducibility and mechanistic interpretation [1]. The quantitative evidence below delineates precisely where Tubulin polymerization-IN-48 occupies a distinct position within the CBSI landscape, enabling informed selection versus alternatives like colchicine or more potent yet metabolically labile analogs [1].

Quantitative Differentiation of Tubulin polymerization-IN-48: Head-to-Head Data Against Comparator Compounds


Antiproliferative Potency in MYCN-Amplified Neuroblastoma Cells: Tubulin polymerization-IN-48 vs. Colchicine and Series Analogs

In a 3-day CellTiter-Glo viability assay using MYCN-amplified neuroblastoma cell lines Chp-134 and Kelly, Tubulin polymerization-IN-48 (Compound 4k) exhibited GI50 values of 0.079 ± 0.017 μM and 0.165 ± 0.048 μM, respectively [1]. This potency is approximately 10-fold lower than the highly potent analog Compound 4h (GI50 = 0.007 μM and 0.012 μM) but approximately 2-fold higher than the less active analog Compound 4j (GI50 = 0.175 μM and 0.402 μM) [1]. Compared to the reference CBSI colchicine (GI50 = 0.008 μM and 0.009 μM), Tubulin polymerization-IN-48 is approximately one order of magnitude less potent [1]. The compound's activity distinguishes it from inactive members of the series (e.g., 4m, GI50 >2.5 μM) [1].

Neuroblastoma GI50 Cell Viability MYCN Amplification

Metabolic Stability in Human Liver Microsomes: Tubulin polymerization-IN-48 Demonstrates Superior Half-Life vs. More Potent Analogs

In a human liver microsomal stability assay, Tubulin polymerization-IN-48 (Compound 4k) exhibited a half-life (t1/2) of 51.96 ± 1.15 minutes [1]. This represents a 2-fold improvement in stability compared to the more potent analog Compound 4h (t1/2 = 25.99 ± 0.4 minutes) and a 1.44-fold improvement over Compound 4j (t1/2 = 36.1 ± 1.0 minutes) [1]. The reference compound colchicine displayed a half-life exceeding 60 minutes, while the positive control verapamil had a t1/2 of 26.3 ± 1.35 minutes [1]. These data indicate that Tubulin polymerization-IN-48 strikes a balance between cellular potency and metabolic durability, in contrast to 4h which sacrifices stability for enhanced potency [1].

Metabolic Stability Half-Life Human Liver Microsomes CBSI

Microtubule Network Disruption: Moderate Effect of Tubulin polymerization-IN-48 Contrasts with Potent Disruption by Colchicine and 4h

Immunofluorescence analysis of α-tubulin in Kelly neuroblastoma cells revealed that treatment with Tubulin polymerization-IN-48 (Compound 4k) caused a moderate disruption of the microtubule network, characterized by partial tubulin compaction around nuclei [1]. In direct comparison, colchicine and Compound 4h induced dramatic, near-complete microtubule network collapse and pronounced cell rounding [1]. Compound 4j treatment resulted in minimal disruption, closely resembling DMSO vehicle controls [1]. These observations were corroborated in an independent MYCN-amplified cell line, Be(2)C, confirming that 4k's tubulin-disrupting activity is intermediate in magnitude within this chemical series [1].

Microtubule Dynamics Immunofluorescence Cytoskeleton Tubulin

Mitotic Arrest Marker Induction: Tubulin polymerization-IN-48 Exhibits Weaker Mitotic Inhibition Than Colchicine and 4h

Cell cycle analysis in Kelly and Chp-134 cells treated with Tubulin polymerization-IN-48 (Compound 4k) at 100 nM for 24 hours showed a moderate increase in the mitotic markers cyclin B1 and phospho-histone H3 (Ser10) [1]. In contrast, colchicine and Compound 4h induced robust, comparable elevations in both markers, indicating potent G2/M phase arrest and mitotic accumulation [1]. Compound 4j produced no overt changes in marker levels relative to DMSO control [1]. Cell cycle phase distribution analysis further confirmed that 4h mirrors colchicine in blocking progression and enriching G2/M populations, whereas 4k's effect is attenuated [1]. These data position 4k as a weaker mitotic inhibitor within the imidazopyrazine series [1].

Cell Cycle Mitosis Cyclin B1 Phospho-Histone H3

Chemical Scaffold Distinction: Dichloromethoxyphenyl Ring D of Tubulin polymerization-IN-48 Balances Potency and Stability

Tubulin polymerization-IN-48 (Compound 4k) contains a 3,5-dichloro-4-methoxyphenyl ring D substituent, in contrast to the 3,4,5-trimethoxyphenyl ring D present in the ultra-potent analog 4h and the difluoromethoxyphenyl ring D in 4j [1]. The study's SAR analysis demonstrates that the trimethoxyphenyl group confers maximal cellular potency but minimal metabolic stability, whereas halogenated methoxyphenyl groups (dichloro- or difluoro-) enhance stability at the expense of potency [1]. Tubulin polymerization-IN-48's dichloromethoxyphenyl ring D achieves a mid-range balance: it retains nanomolar antiproliferative activity (GI50 ~79-165 nM) while exhibiting significantly improved microsomal half-life (~52 min) [1]. This structural feature directly underlies its differentiated pharmacological profile compared to 4h and 4j [1].

Structure-Activity Relationship Medicinal Chemistry CBSI Scaffold Metabolic Stability

Optimal Use Cases for Tubulin polymerization-IN-48 Based on Quantitative Evidence


In Vivo Neuroblastoma Xenograft Studies Requiring Sustained Compound Exposure

Tubulin polymerization-IN-48's extended microsomal half-life (t1/2 = 52 min) compared to more potent but rapidly cleared analogs (e.g., 4h, t1/2 = 26 min) positions it as a preferred candidate for in vivo efficacy studies in neuroblastoma models [1]. Its GI50 values of 79-165 nM against Chp-134 and Kelly cells, while less potent than 4h or colchicine, remain in the low nanomolar range and are compatible with achievable plasma concentrations in mice [1]. The moderate microtubule disruption phenotype may also reduce acute toxicity, facilitating longer dosing regimens [1].

Mechanistic Dissection of Mitotic Slippage or Senescence Pathways

Because Tubulin polymerization-IN-48 induces only a moderate increase in mitotic markers (cyclin B1 and phospho-histone H3) rather than the robust G2/M arrest seen with colchicine or 4h, it is particularly suited for investigating cellular fates following sub-lethal mitotic stress [1]. Researchers studying mitotic slippage, therapy-induced senescence, or adaptation to microtubule-targeting agents can utilize 4k as a 'partial inhibitor' tool, avoiding the confounding effects of complete mitotic catastrophe and rapid apoptosis [1].

Structure-Activity Relationship (SAR) Benchmarking of Novel CBSI Candidates

Tubulin polymerization-IN-48 serves as a well-characterized 'mid-range' reference compound in SAR campaigns targeting the colchicine binding site. With defined GI50 values in two MYCN-amplified neuroblastoma lines (Chp-134 and Kelly), quantified metabolic stability, and validated cellular phenotypes (microtubule disruption, mitotic marker induction), 4k provides a consistent benchmark against which new analogs can be directly compared [1]. Its dichloromethoxyphenyl ring D substitution also offers a distinct chemical handle for scaffold optimization studies [1].

Combination Therapy Screening with MYCN-Targeted Agents

Given that MYCN-amplified neuroblastoma is particularly sensitive to imidazopyrazine-based CBSIs, and that Tubulin polymerization-IN-48 exhibits moderate but reproducible activity, it is an ideal partner compound for combination screens with MYCN transcriptional inhibitors, HDAC inhibitors, or other targeted therapies [1]. Its balanced profile reduces the likelihood of complete cell death from single-agent treatment, allowing for clearer detection of synergistic or additive effects in cell viability assays [1].

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